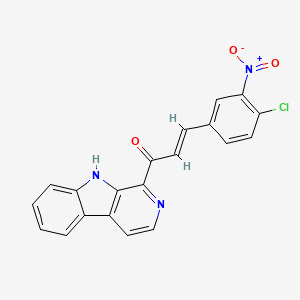
Ptp1B/akr1B1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ptp1B/akr1B1-IN-2 is a dual-targeted inhibitor designed to inhibit both protein tyrosine phosphatase 1B and aldose reductase. Protein tyrosine phosphatase 1B is a negative regulator of insulin signaling pathways, while aldose reductase is involved in the polyol pathway, which is implicated in diabetic complications. This compound has shown potential in treating type 2 diabetes mellitus and its associated complications by improving insulin sensitivity and reducing hyperglycemia-related issues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ptp1B/akr1B1-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically includes:
Formation of the core structure: This involves the condensation of appropriate starting materials under controlled conditions to form the core scaffold.
Functionalization: Introduction of various functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification methods suitable for industrial-scale operations. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ptp1B/akr1B1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Ptp1B/akr1B1-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and metabolic processes.
Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes mellitus and its complications.
Mechanism of Action
Ptp1B/akr1B1-IN-2 exerts its effects by inhibiting both protein tyrosine phosphatase 1B and aldose reductase. Protein tyrosine phosphatase 1B inhibition enhances insulin receptor signaling by preventing dephosphorylation of the insulin receptor, thereby improving insulin sensitivity. Aldose reductase inhibition reduces the conversion of glucose to sorbitol, mitigating hyperglycemia-induced damage in diabetic patients. The compound targets specific molecular pathways involved in insulin signaling and the polyol pathway .
Comparison with Similar Compounds
Similar Compounds
(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids: These compounds also target both protein tyrosine phosphatase 1B and aldose reductase, showing similar dual inhibitory activity.
Ertiprotafib: A protein tyrosine phosphatase 1B inhibitor that reached clinical trials for diabetes treatment.
Uniqueness
Ptp1B/akr1B1-IN-2 is unique due to its dual-targeted inhibition of both protein tyrosine phosphatase 1B and aldose reductase, making it a promising candidate for treating multifactorial diseases like type 2 diabetes mellitus. Its ability to simultaneously improve insulin sensitivity and reduce hyperglycemia-related complications sets it apart from other single-target inhibitors .
Properties
Molecular Formula |
C23H23NO4S2 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
3-[(5Z)-4-oxo-5-[[3-(4-phenylbutoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C23H23NO4S2/c25-21(26)12-13-24-22(27)20(30-23(24)29)16-18-10-6-11-19(15-18)28-14-5-4-9-17-7-2-1-3-8-17/h1-3,6-8,10-11,15-16H,4-5,9,12-14H2,(H,25,26)/b20-16- |
InChI Key |
POVQLNNVZMUNCT-SILNSSARSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


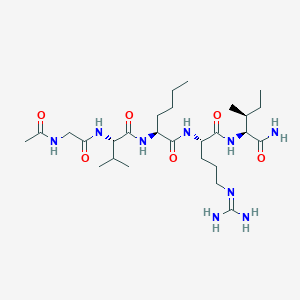
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
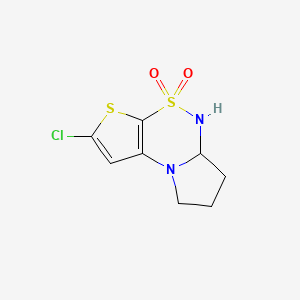

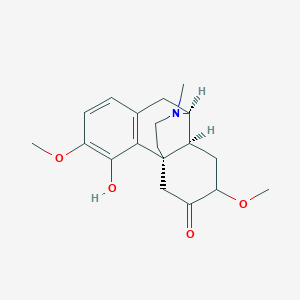
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
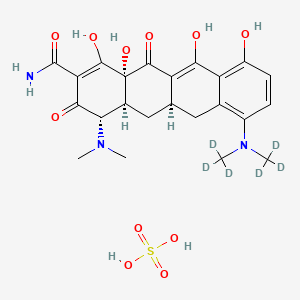
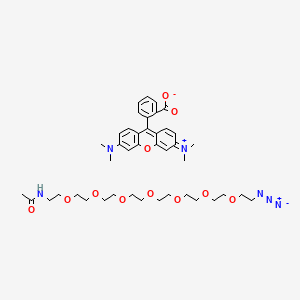
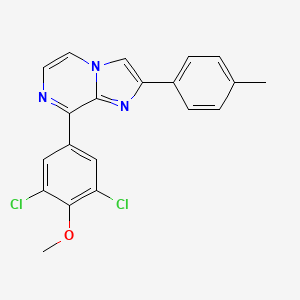
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
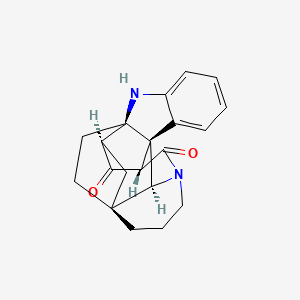
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
